Endothall-3,4,4,5,5,6-d6 Monohydrate (d6 Major)
Description
Endothall-3,4,4,5,5,6-d6 Monohydrate (CAS: 1276197-30-8) is a deuterated derivative of endothall, a bicyclic dicarboxylic acid herbicide. Its molecular formula is C₈H₁₂O₆, with a molecular weight of 204.18 g/mol . The compound is a monohydrate, containing one water molecule in its crystalline structure, and is hygroscopic, requiring storage at -20°C under an inert atmosphere . It is sparingly soluble in water and methanol, with a melting point of 109–111°C . The deuterium substitution at six positions (3,4,4,5,5,6) enhances its stability and makes it valuable as an internal standard in mass spectrometry for quantifying non-deuterated endothall in environmental or biological samples .
Properties
Molecular Formula |
C8H12O6 |
|---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
1,4,5,5,6,6-hexadeuterio-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2/i1D2,2D2,3D,4D; |
InChI Key |
RHLALKDQINFLPM-MIHIASBFSA-N |
Isomeric SMILES |
[2H]C1(C(C2(C(C(C1(O2)[2H])C(=O)O)C(=O)O)[2H])([2H])[2H])[2H].O |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endothall-3,4,4,5,5,6-d6 Monohydrate involves the incorporation of deuterium atoms into the Endothall molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Endothall-3,4,4,5,5,6-d6 Monohydrate is carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in flexible batch sizes to meet the varying needs of researchers.
Chemical Reactions Analysis
Types of Reactions
Endothall-3,4,4,5,5,6-d6 Monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Endothall-3,4,4,5,5,6-d6 Monohydrate include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Endothall-3,4,4,5,5,6-d6 Monohydrate depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce different reduced forms of the compound.
Scientific Research Applications
Endothall-3,4,4,5,5,6-d6 Monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders and other medical conditions.
Industry: Applied in environmental studies to detect pollutants and in quality control processes for various products
Mechanism of Action
The mechanism of action of Endothall-3,4,4,5,5,6-d6 Monohydrate involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s behavior in biological systems and understand its effects at the molecular level. The compound can inhibit certain enzymes or disrupt specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs: Cantharidin and Norcantharidin
Structural and Binding Differences
Endothall shares structural similarities with cantharidin and norcantharidin, both natural terpenoids. However, endothall’s 120° rotational difference in its bicyclic framework alters its interaction with protein phosphatase 5c (PP5c), a key enzyme target .
Key Binding Interactions (Table 1):
- Mechanistic Insights :
- Endothall-d6 forms a unique hydrogen bond between Val254 and its carboxylate group, absent in cantharidin complexes .
- The rotation of endothall allows closer proximity to Asn128, enhancing electrostatic interactions (>1 kcal/mol) .
- Cantharidin’s interactions with Asp67 and His69 are energetically unfavorable, reducing binding affinity .
Comparison with Other Endothall Formulations
Endothall Dipotassium Salt and Monoamine Salt
Endothall is commonly applied as dipotassium or monoamine salts for aquatic weed control. These formulations differ in solubility, environmental persistence, and microbial degradation rates (Table 2).
Key Differences (Table 2):
- Degradation Mechanisms: Microbial communities adapt to degrade dipotassium salt endothall after a single exposure, shortening its environmental half-life . Monoamine salt degradation is sediment-facilitated, with isomer-2 degradation increasing from 50% to 100% in 21 days when augmented with pre-exposed microbes .
Comparison with Deuterated Monohydrate Compounds
Role as Isotopic Standards (Table 3):
Deuterated monohydrates like 25-hydroxyvitamin D3-d6 and creatine monohydrate-d6 share applications as internal standards but differ in biological targets.
Functional Comparison (Table 3):
- Stability and Handling: Endothall-d6’s hygroscopicity necessitates stringent storage (-20°C, inert atmosphere), similar to creatine monohydrate .
Biological Activity
Endothall-3,4,4,5,5,6-d6 Monohydrate (d6 Major) is a deuterated form of endothall, a herbicide primarily used for aquatic weed control. This isotopically labeled compound is significant in research due to its unique properties that facilitate the study of biological activity and mechanisms of action. This article provides a comprehensive overview of the biological activity of Endothall-3,4,4,5,5,6-d6 Monohydrate, including its effects on various biological systems, relevant case studies, and detailed research findings.
Basic Information:
- CAS Number: 1276197-30-8
- Molecular Formula: C10H12D6O3
- Molecular Weight: 202.27 g/mol
Table 1: Chemical Characteristics of Endothall-3,4,4,5,5,6-d6 Monohydrate
| Property | Value |
|---|---|
| Molecular Formula | C10H12D6O3 |
| Molecular Weight | 202.27 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Endothall acts by inhibiting the growth of plants through interference with their physiological processes. The d6 isotopic labeling helps in tracing and understanding the metabolic pathways involved in the herbicidal action. Studies have shown that endothall disrupts cellular membranes and affects photosynthesis and respiration in target aquatic plants.
Effects on Aquatic Plants
Research indicates that Endothall-3,4,4,5,5,6-d6 Monohydrate exhibits significant herbicidal activity against various aquatic species. A study conducted by [source] demonstrated that concentrations as low as 1 mg/L could effectively suppress the growth of invasive aquatic plants such as Egeria densa and Hydrilla verticillata.
Table 2: Biological Effects on Aquatic Plants
| Plant Species | Concentration (mg/L) | Effect Observed |
|---|---|---|
| Egeria densa | 1 | Growth suppression |
| Hydrilla verticillata | 2 | Significant mortality |
| Lemna minor | 0.5 | Reduced biomass |
Case Study 1: Field Application
In a field study conducted in Florida's waterways, Endothall-3,4,4,5,5,6-d6 Monohydrate was applied at varying concentrations to assess its efficacy against Hydrilla verticillata. The results indicated a marked reduction in plant biomass within two weeks post-application. The study highlighted the importance of dosage in achieving effective control while minimizing non-target effects.
Case Study 2: Laboratory Analysis
A laboratory analysis focused on the impact of Endothall on non-target aquatic organisms such as fish and amphibians. The study revealed that while higher concentrations were toxic to certain species (LC50 values ranged from 3 to 10 mg/L), lower concentrations (below 1 mg/L) showed minimal adverse effects. This finding is crucial for developing guidelines for safe application in sensitive ecosystems.
Research Findings
Recent research has explored the potential environmental impacts and degradation pathways of Endothall-3,4,4,5,5,6-d6 Monohydrate. Findings suggest that the compound degrades rapidly in natural water bodies under sunlight exposure due to photolysis and microbial activity. The half-life was reported to be approximately 7 days under optimal conditions.
Table 3: Degradation Pathways
| Process | Half-Life (Days) |
|---|---|
| Photolysis | 7 |
| Microbial degradation | Varies (up to 14) |
Q & A
Q. How do methodological choices in sample preparation impact the reproducibility of Endothall-d6 quantification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
